molecular formula C10H13ClFNO2 B1463338 Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride CAS No. 1193390-44-1

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride

Cat. No. B1463338
M. Wt: 233.67 g/mol
InChI Key: NBLIETMXZLSDAS-UHFFFAOYSA-N
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Description

“Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the CAS Number: 42718-21-8 . It has a molecular weight of 219.64 and its IUPAC name is methyl amino (3-fluorophenyl)acetate hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C9H11ClFNO2 . The InChI code for this compound is 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 196 - 198 degrees Celsius .

Scientific Research Applications

Molecular Structure and Properties

  • Research on monofluorinated small molecules, including compounds similar to Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride, reveals their molecular structure and bonding characteristics, such as hydrogen bonds formed by amino H atoms and carboxylate O atoms in the crystal (Burns & Hagaman, 1993).

Synthesis Techniques

  • There are methods for synthesizing related compounds with full stereochemical control, involving processes like allylic acetate rearrangement and stereoselective Ireland–Claisen rearrangement (Salgado et al., 2019).
  • The synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which shares structural similarities, has been optimized, detailing the effects of various reaction conditions (Wang Guo-hua, 2008).

Bioactive Compounds Synthesis

  • Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, with applications in cytotoxicity studies against human tumor cell lines (Basu Baul et al., 2009).

Analytical Chemistry Applications

  • 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, a fluorogenic reagent, has been developed for the analysis of primary amines and aminated carbohydrates, showcasing the versatility of similar fluorinated compounds in analytical applications (Chen & Novotny, 1997).

Chemical Synthesis and Drug Development

  • Methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, a structurally related compound, was identified as a selective beta 3-adrenergic agonist with potential applications in obesity treatment (Howe et al., 1992).
  • The synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid and its potential as an anticancer drug has been explored (Liu Ying-xiang, 2007).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the literature, it could potentially be used in various areas of research, including proteomics . As with any chemical compound, further studies would be needed to fully understand its properties and potential applications.

properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8;/h2-5,12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIETMXZLSDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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